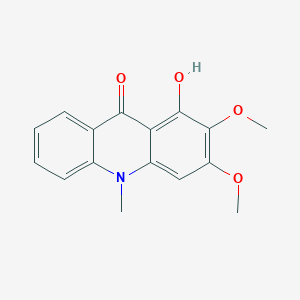

Gardenin B

Übersicht

Beschreibung

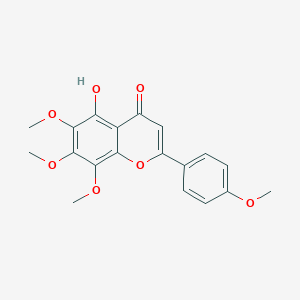

Gardenin B is a naturally occurring flavonoid isolated from plants such as Baccharis scandens and Gardenia jasminoides . It exhibits potent anti-proliferative activity against various human cancer cell lines . This compound is a tetramethoxyflavone, specifically 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one .

Wissenschaftliche Forschungsanwendungen

Gardenin B hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer für die Synthese anderer Flavonoidderivate verwendet.

Industrie: In der Entwicklung von Pharmazeutika und Nutrazeutika auf Basis natürlicher Produkte eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch die Hemmung der Ubiquitin-spezifischen Protease 7 (USP7) aus. Diese Hemmung führt zur Aktivierung des p53-Signalwegs, was zur Induktion von Apoptose in Krebszellen führt . Die Verbindung bildet einen Komplex mit USP7, der durch π-π-Wechselwirkungen und Wasserstoffbrücken stabilisiert wird, was die Bindungsaffinität und Wirksamkeit erhöht .

Ähnliche Verbindungen:

Tangeretin: Ein verwandtes Flavonoid mit ähnlichen strukturellen Merkmalen, aber ohne die Hydroxylgruppe an Position 5.

Nobiletin: Ein weiteres Tetramethoxyflavone mit unterschiedlichen Substitutionen am Flavon-Grundgerüst.

Pectolinarigenin: Ein Flavonoid mit ähnlichen Antikrebs-Eigenschaften, aber unterschiedlichen strukturellen Merkmalen.

Einzigartigkeit von this compound: this compound ist aufgrund seines spezifischen Hydroxyl- und Methoxysubstitutionsschemas einzigartig, das zu seiner starken antiproliferativen Aktivität und seiner Fähigkeit, USP7 zu hemmen, beiträgt . Dies macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in der Krebstherapie.

Wirkmechanismus

Target of Action

Gardenin B, a naturally occurring flavonoid, has been identified to primarily target Ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme (DUB) that is highly expressed in various malignant cancers, suggesting its role as a prognostic marker of cancers and a potential drug target for oncotherapy .

Mode of Action

This compound interacts with USP7, inhibiting its activity . Molecular docking and molecular dynamics simulations have revealed the combined mechanism between USP7 and this compound . The complex formed by this compound and USP7 had the optimal binding conformation, with π-π interactions between this compound and His461 and Phe409, and hydrogen bond interactions between this compound and Leu406 playing an important role in maintaining the close binding of the complexes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the USP7/p53 pathway . By inhibiting USP7, this compound can activate the p53 signaling pathway in cells . This pathway plays a crucial role in controlling cell proliferation and apoptosis, thereby influencing the growth of cancer cells.

Result of Action

This compound exhibits cytotoxicity in HCT116 cells, a type of human colon cancer cell . Preliminary in vitro studies disclosed its antiproliferative activity and activated the p53 signaling pathway in these cells . Moreover, this compound-induced cell death in human leukemia cells involves multiple caspases .

Biochemische Analyse

Biochemical Properties

Gardenin B plays a significant role in biochemical reactions, particularly as an inhibitor of ubiquitin-specific protease 7 (USP7). This enzyme is involved in the deubiquitination process, which regulates the degradation of proteins within the cell. This compound interacts with USP7 by binding to its catalytic active site, thereby inhibiting its activity. This interaction is crucial as it leads to the stabilization of the tumor suppressor protein p53, which is often degraded in cancer cells. The binding of this compound to USP7 involves π-π interactions with histidine 461 and phenylalanine 409, as well as hydrogen bonds with leucine 406 .

Cellular Effects

This compound has been shown to exert cytotoxic effects on various types of cancer cells. In particular, it has demonstrated antiproliferative activity in HCT116 colon cancer cells. The compound activates the p53 signaling pathway, leading to cell cycle arrest and apoptosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of USP7 and stabilizing p53 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with USP7, leading to the inhibition of the enzyme’s deubiquitination activity. This inhibition results in the accumulation of ubiquitinated proteins, including p53, which in turn activates the p53 signaling pathway. The activation of this pathway induces the expression of genes involved in cell cycle arrest and apoptosis, thereby exerting its anticancer effects. The binding interactions of this compound with USP7 are stabilized by π-π interactions and hydrogen bonds, ensuring a strong and specific inhibition of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against USP7. Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy. Long-term studies have shown that this compound can induce sustained activation of the p53 signaling pathway, leading to prolonged antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit USP7 and activate the p53 signaling pathway without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes such as USP7, leading to the inhibition of deubiquitination and the accumulation of ubiquitinated proteins. This interaction affects metabolic flux and metabolite levels, particularly those related to protein degradation and turnover. The stabilization of p53 by this compound also influences metabolic pathways involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to USP7 and other cellular proteins. This compound’s distribution within the cell ensures its availability for inhibiting USP7 and activating the p53 signaling pathway, thereby exerting its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with USP7 and other biomolecules. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to USP7 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, ensuring its effective interaction with USP7 and other target proteins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Gardenin B kann durch Demethylierung von Tangeretin, einem verwandten Flavonoid, synthetisiert werden. Der Prozess beinhaltet die Verwendung spezifischer Demethylasen, wie z. B. 2-Oxoglutarat-abhängige Dioxygenasen, die die 7-O-Demethylierung von methylierten Flavonen katalysieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion aus natürlichen Quellen wie Gardenia jasminoides. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Techniken, um die Verbindung in hoher Reinheit zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gardenin B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroflavonderivate umwandeln.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von Chinonen und anderen oxidierten Flavonoidderivaten.

Reduktion: Bildung von Dihydroflavonderivaten.

Substitution: Bildung von substituierten Flavonoidderivaten mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Tangeretin: A related flavonoid with similar structural features but lacks the hydroxyl group at position 5.

Nobiletin: Another tetramethoxyflavone with different substitution patterns on the flavone backbone.

Pectolinarigenin: A flavonoid with similar anti-cancer properties but different structural features.

Uniqueness of Gardenin B: this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its potent anti-proliferative activity and ability to inhibit USP7 . This makes it a valuable compound for further research and development in cancer therapeutics.

Eigenschaften

IUPAC Name |

5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEVSYZNYDZSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182260 | |

| Record name | Gardenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-20-1 | |

| Record name | Gardenin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gardenin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gardenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARDENIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E89KN5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

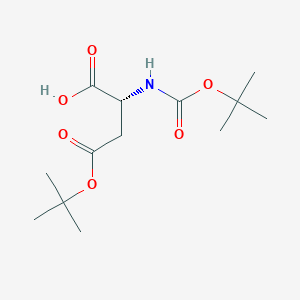

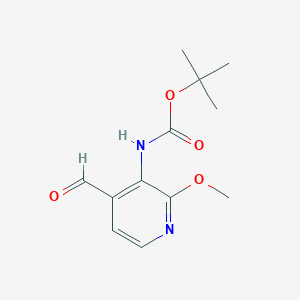

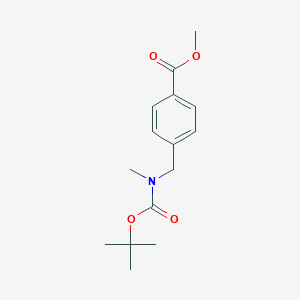

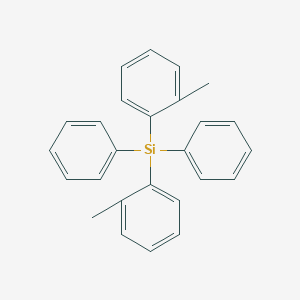

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)](/img/structure/B190285.png)